molecular formula C13H11N3O2 B5917847 ethyl cyano(2(1H)-quinoxalinylidene)acetate CAS No. 330982-06-4

ethyl cyano(2(1H)-quinoxalinylidene)acetate

Cat. No. B5917847
CAS RN: 330982-06-4
M. Wt: 241.24 g/mol
InChI Key: XEXZOINHSIFHFY-XFXZXTDPSA-N
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Description

Ethyl cyanoacetate is an organic compound that contains a carboxylate ester and a nitrile . It is a colorless liquid with a pleasant odor . This material is useful as a starting material for synthesis due to its variety of functional groups and chemical reactivity .


Synthesis Analysis

Ethyl cyanoacetate may be prepared in various ways: Kolbe nitrile synthesis using ethyl chloroacetate and sodium cyanide . Fischer esterification of cyanoacetic acid with ethanol in the presence of a strong mineral acids (e.g., concentrated sulfuric acid). The cyanoacetic acid can be prepared via Kolbe nitrile synthesis using sodium chloroacetate and sodium cyanide .


Molecular Structure Analysis

The molecular formula of ethyl cyanoacetate is C5H7NO2 . The average mass is 113.115 Da and the monoisotopic mass is 113.047676 Da .


Chemical Reactions Analysis

Ethyl cyanoacetate is a versatile synthetic building block for a variety of functional and pharmacologically active substances. It contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .


Physical And Chemical Properties Analysis

Ethyl cyanoacetate is a colorless liquid with a pleasant odor . The vapor pressure follows the Antoine equation log10(P) = A−(B/(T+C)) (P in bar, T in K) with A = 7.46724, B = 3693.663 and C = 16.138 in the temperature range from 341 to 479 K .

Mechanism of Action

While the mechanism of action for “ethyl cyano(2(1H)-quinoxalinylidene)acetate” is not available, ethyl cyanoacetate finds use as an additive for carbodiimides, such as dicyclohexylcarbodiimide (DCC) in peptide synthesis. It acts as a neutralizing reagent for the basicity or nucleophilicity of the DCC due to its pronounced acidity (pKa 4.60) and suppresses base catalyzed side reactions, in particular racemization .

Safety and Hazards

Ethyl cyanoacetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and may cause respiratory irritation .

properties

IUPAC Name

ethyl (2Z)-2-cyano-2-(1H-quinoxalin-2-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-2-18-13(17)9(7-14)12-8-15-10-5-3-4-6-11(10)16-12/h3-6,8,16H,2H2,1H3/b12-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXZOINHSIFHFY-XFXZXTDPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1C=NC2=CC=CC=C2N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/C=NC2=CC=CC=C2N1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2Z)-cyano(quinoxalin-2(1H)-ylidene)ethanoate

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